5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
Description
IUPAC Nomenclature & Systematic Chemical Identification
The compound 5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is systematically identified through its phenazine core structure, which consists of two fused benzene rings with two nitrogen atoms. The numbering follows IUPAC guidelines, prioritizing the placement of functional groups and substituents.
Key structural features :
- Parent skeleton : 3,5-dihydrophenazine (a partially saturated phenazine system).
- Substituents :
- A 4-chlorophenyl group at position 5.
- An imino (C=N) group at position 3.
- An amine (-NH₂) group at position 2.
The IUPAC name is derived by indicating the positions of substituents relative to the phenazine core. The "3,5-dihydro" designation reflects the saturation of the C3–C5 bond, while "imino" denotes the C=N functional group.
| Parameter | Value |
|---|---|
| Molecular formula | C₁₅H₁₃ClN₄ |
| Molecular weight | 278.69 g/mol |
| CAS number | Not explicitly provided in sources |
Comparative analysis :
The mono-substituted 4-chlorophenyl derivative contrasts with related bis-substituted analogs (e.g., N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, CAS 102262-55-5), which feature two 4-chlorophenyl groups. The latter compound is structurally distinct due to additional steric and electronic effects from the second substituent.
Crystallographic Analysis & X-ray Diffraction Studies
While no direct crystallographic data exists for this compound, insights can be drawn from analogous phenazine derivatives.
Key structural motifs :
- π–π stacking interactions : Observed in phenazine complexes, such as hydroquinone and 1,5-dihydroxynaphthalene adducts, with centroid–centroid separations ~3.5–3.6 Å.
- Hydrogen bonding : Intermolecular N–H⋯O and O–H⋯N interactions are common in phenazine derivatives, as seen in 2,3-diaminophenazine tetrahydrate.
- Halogen interactions : The 4-chlorophenyl group may participate in weak C–Cl⋯π or C–Cl⋯N interactions, as observed in similar chlorinated aromatic systems.
Hypothetical packing features :
- Dimer formation : Likely via N–H⋯N or N–H⋯Cl hydrogen bonds between adjacent molecules.
- Crystal symmetry : Monoclinic (P2₁/c) or orthorhombic systems, depending on substituent orientation.
Quantum Mechanical Calculations for Electronic Structure Prediction
Density functional theory (DFT) studies on dihydrophenazine derivatives provide a framework for understanding the electronic properties of this compound.
Key findings from analogous systems :
- HOMO/LUMO levels :
- HOMO : Localized on the phenazine core, influenced by the electron-withdrawing 4-chlorophenyl group.
- LUMO : Dominated by the imino group’s π* orbital, facilitating electrophilic interactions.
- Electron density distribution :
- The imino group enhances conjugation, delocalizing electron density across the phenazine system.
- The 4-chlorophenyl group withdraws electron density via inductive effects, stabilizing adjacent atoms.
| Parameter | Predicted Value (DFT) | Source |
|---|---|---|
| HOMO energy (eV) | ~-5.5 | |
| LUMO energy (eV) | ~-1.8 | |
| Charge transfer gap | ~3.7 eV |
Reactivity implications :
- Electrophilic substitution : Likely at position 6 or 8 due to electron-rich aromatic regions.
- Redox behavior : The imino group may participate in reversible redox processes, as seen in dihydrophenazine-based materials.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound arises from hydrogen shifts between the imino and amino groups.
Potential tautomers :
- Imino form (C=N) :
- Stability : Favored due to resonance stabilization of the phenazine core.
- Reactivity : Susceptible to nucleophilic attack at the imino carbon.
- Amino form (C–NH₂) :
- Stability : Less favorable unless stabilized by hydrogen bonding.
- Reactivity : More basic, enabling interactions with electrophiles.
| Tautomer | Relative Stability | Key Stabilizing Factor |
|---|---|---|
| Imino | High | Conjugation with phenazine |
| Amino | Low | Hydrogen bonding (if present) |
Computational insights :
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-iminophenazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSWHBFFWTLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Nitro-Adduct Intermediates
The traditional batch synthesis begins with the condensation of o-nitrofluorobenzene and p-chloroaniline in the presence of potassium hydroxide, yielding N-(4-chlorophenyl)-2-nitroaniline (4 ) in 30% isolated yield. Subsequent hydrogenation of 4 over 10% palladium on carbon (Pd-C) under 40 psi hydrogen pressure in methanol produces N-(4-chlorophenyl)benzene-1,2-diamine (5 ) with 81% yield. Key parameters include:
-
Solvent : Methanol or ethanol for homogeneity.
-
Catalyst loading : 10% Pd-C by substrate weight.
The diamine 5 undergoes oxidative cyclization in air to form 5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (8 ). This step exploits aerial oxidation, where stirring the methanolic filtrate of 5 overnight precipitates 8 in 81% yield. NMR characterization confirms the structure, with distinctive aromatic protons at δ 7.86 (d, J = 8.7 Hz) and δ 7.76 (m) in DMSO-d6.
Continuous Flow Synthesis
Microwave-Assisted Reduction
Modern flow chemistry techniques significantly reduce reaction times. In a microwave reactor (MONOWAVE 50), 4 is reduced using tris(acetylacetonato)iron(III) and hydrazine monohydrate in DMSO at 130°C, achieving full conversion in 12 minutes. Optimized conditions include:
-
Solvent : DMSO for enhanced thermal stability.
-
Catalyst : 25 mol% tris(acetylacetonato)iron(III).
This method bypasses hydrogen gas use, improving safety and scalability. Post-reaction workup involves filtration and ether extraction, yielding 5 in 47–82% isolated yield depending on solvent choice.
Telescoped Synthesis of Phenazine Core
The diamine 5 is directly converted to this compound hydrochloride (6 ) in a polytetrafluoroethylene (PTFE) tubular reactor. FeCl3, hydrochloric acid, and acetic acid in a cosolvent system (DMSO/water) facilitate cyclization at 50°C with a 1-hour residence time. Key advantages include:
Alternative Reductive Methods
Zinc-Mediated Reduction
In glacial acetic acid, zinc powder reduces nitro intermediates at 50°C, followed by oxidative cyclization to yield 8 . This method avoids noble metal catalysts but requires longer reaction times (4 hours) and yields 29–34% after purification.
Comparative Analysis of Methods
| Parameter | Batch (Pd-C) | Flow (Microwave) | Zinc Reduction |
|---|---|---|---|
| Reaction Time | 16 h | 12 min | 4 h |
| Yield | 81% | 82% | 29% |
| Catalyst Cost | High | Moderate | Low |
| Scalability | Limited | High | Moderate |
Flow synthesis excels in speed and scalability, whereas batch methods remain viable for small-scale production.
Structural and Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine oxides, while reduction can produce phenazinamine derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl and imino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenazine Core and Imino Group
Clofazimine
- Structure: (E)-N,5-Bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine.
- Key Differences: Additional 4-chlorophenyl group at the N-position. Isopropylimino substituent instead of imino.
- Molecular Formula : C₂₇H₂₂Cl₂N₄ (MW: 473.4 g/mol) .
- Biological Activity : IC₅₀ of 0.98 µM in translational modulation assays, used in leprosy treatment .
- Synthesis: Derived from 5-(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine via reaction with isopropylamine (82% yield) .
5-(4-Chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine (Compound 9)
- Structure: Retains a single 4-chlorophenyl group but introduces isopropylimino.
- Molecular Formula : C₂₁H₂₀ClN₄ (MW: 363.14 g/mol) .
- Physicochemical Properties : Lower melting point (234–235°C) compared to the target compound, attributed to increased steric bulk .
Clofazimine Impurity 1
- Structure: N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.
- Molecular Formula : C₂₄H₁₆Cl₂N₄ (MW: 431.32 g/mol) .
- Role : Byproduct in clofazimine synthesis; lacks the isopropyl group, reducing hydrophobicity .
Table 1: Comparative Analysis of Phenazine Derivatives
Biological Activity
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₃ClN₄
- Molecular Weight : 320.78 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's imino group and chlorophenyl moiety are critical for its pharmacological effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. This is likely due to its ability to modulate signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study concluded that the compound could be a candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another research investigation focused on the anticancer properties of the compound using human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation. These findings suggest that the compound may have potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, and what experimental conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:
Chlorophenyl Intermediate Formation : React 4-chlorophenyl precursors with hydrazine derivatives under reflux in ethanol.
Phenazine Core Construction : Use oxidative cyclization with FeCl₃ or iodine in DMF at 80–100°C.
Imino Group Introduction : Perform nucleophilic substitution with ammonia or urea under basic conditions (K₂CO₃/DMSO).
- Critical Parameters : Temperature control (±2°C) during cyclization and stoichiometric ratios (e.g., 1:1.2 amine:halide) to minimize byproducts like N-alkylated impurities .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Analytical Workflow :
¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and imino NH protons (δ 9.5–10.2 ppm).
FAB-MS : Observe [M+H]⁺ peaks at m/z 431.32 (C₂₄H₁₆Cl₂N₄) with fragmentation patterns (e.g., loss of Cl⁻ or NH₃ groups).
Advanced Research Questions
Q. How can computational methods (DFT, QM/MM) predict and optimize the compound’s reactivity in novel reactions?
- Approach :
Transition State Analysis : Use Gaussian 16 with B3LYP/6-31G(d) to model imino group tautomerization.
Solvent Effects : Simulate DMSO or THF environments using COSMO-RS to predict solubility and reaction barriers.
- Case Study : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by 40% in similar heterocyclic systems .
Q. What experimental design strategies address contradictions in reported bioactivity data for this compound?
- Resolution Protocol :
Data Normalization : Control for batch-to-batch purity variations (e.g., HPLC ≥98%).
Dose-Response Curves : Use Hill slope analysis to differentiate true bioactivity from assay artifacts.
- Example : Inconsistent enzyme inhibition (IC₅₀ = 5–20 μM) may arise from aggregation; dynamic light scattering (DLS) can validate colloidal stability .
Q. How do substituent modifications (e.g., Cl → F) impact the compound’s photostability and aggregation behavior?
- Methodology :
Accelerated Stability Testing : Expose derivatives to UV light (λ = 254 nm) and monitor degradation via LC-MS.
Crystallography : Compare halogen bonding motifs in single-crystal XRD structures.
- Insight : Fluorinated analogs show 30% higher photostability but increased hydrophobicity, requiring PEG-based formulations .
Critical Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with cytochrome P450 enzymes.
- Environmental Impact : No ecotoxicological profiles for degradation products (e.g., chlorinated phenazines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
